

Spectroscopic Profile of 4-(3-Methylphenyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Methylphenyl)benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(3-Methylphenyl)benzaldehyde**, also known as 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde (CAS Number: 400744-83-4). Due to the limited availability of a complete set of experimentally-derived spectra in published literature, this document presents predicted spectroscopic data based on established principles and analysis of structurally similar compounds. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

Chemical Name: **4-(3-Methylphenyl)benzaldehyde** Alternate Name: 3'-Methyl-[1,1'-biphenyl]-4-carbaldehyde CAS Number: 400744-83-4[1] Molecular Formula: C₁₄H₁₂O
Molecular Weight: 196.24 g/mol [1] Appearance: Light yellow to brown solid

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(3-Methylphenyl)benzaldehyde**. These predictions are based on the analysis of its functional groups and comparison with data from analogous compounds such as benzaldehyde and 4-methylbenzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.9 - 10.1	Singlet	1H	Aldehyde (-CHO)
~7.9 - 8.0	Doublet	2H	Aromatic (ortho to -CHO)
~7.6 - 7.7	Doublet	2H	Aromatic (meta to -CHO)
~7.3 - 7.5	Multiplet	3H	Aromatic (3-methylphenyl)
~7.2 - 7.3	Multiplet	1H	Aromatic (3-methylphenyl)
~2.4	Singlet	3H	Methyl (-CH ₃)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde Carbonyl (C=O)
~145	Aromatic Quaternary Carbon
~140	Aromatic Quaternary Carbon
~139	Aromatic Quaternary Carbon
~136	Aromatic Quaternary Carbon
~130	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~125	Aromatic CH
~21	Methyl Carbon (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050 - 3000	Medium	Aromatic C-H Stretch
~2920, ~2860	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1705	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~830	Strong	para-Disubstituted Benzene C-H Bend
~780, ~690	Strong	meta-Disubstituted Benzene C-H Bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Possible Fragment Ion
196	[M] ⁺ (Molecular Ion)
195	[M-H] ⁺
167	[M-CHO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic aldehydes like **4-(3-Methylphenyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-(3-Methylphenyl)benzaldehyde** in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Transfer the solution to a 5 mm NMR tube.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer at room temperature.
- **Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation:**

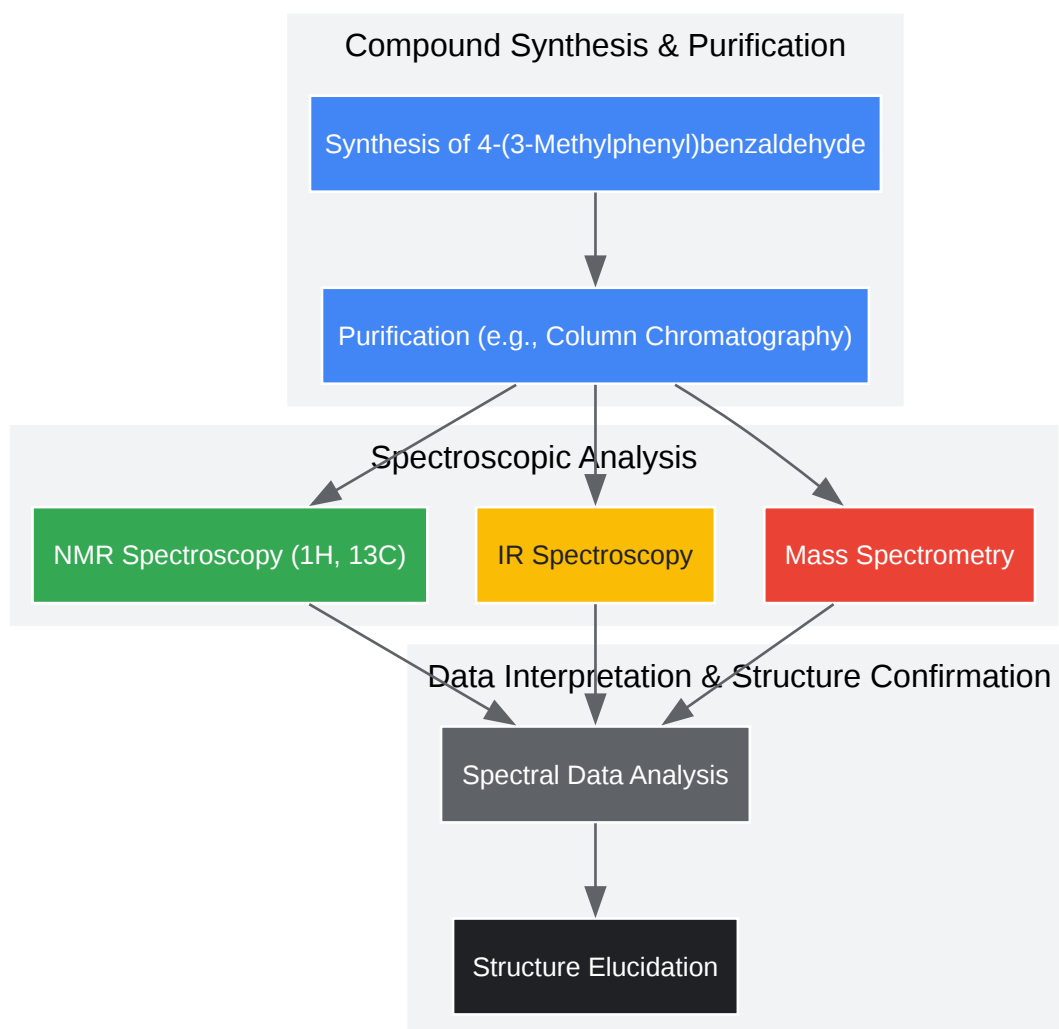
- Thin Film (for solids): Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Detect the ions to generate the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound such as **4-(3-Methylphenyl)benzaldehyde**.



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General workflow for the synthesis and spectroscopic characterization of an organic compound.

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References

- 1. scbt.com [scbt.com]

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